L-Lysyl-L-prolyl-L-alanylglycine

Description

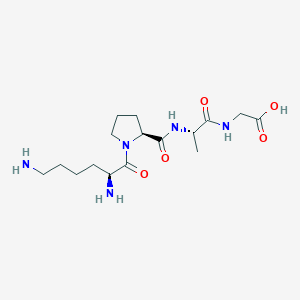

L-Lysyl-L-prolyl-L-alanylglycine is a tetrapeptide comprising lysine (Lys), proline (Pro), alanine (Ala), and glycine (Gly) residues. Its sequence—Lys-Pro-Ala-Gly—suggests a unique interplay of structural and functional properties. Proline introduces conformational rigidity due to its cyclic structure, while alanine and glycine provide flexibility and simplicity in backbone interactions.

Properties

CAS No. |

269059-52-1 |

|---|---|

Molecular Formula |

C16H29N5O5 |

Molecular Weight |

371.43 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C16H29N5O5/c1-10(14(24)19-9-13(22)23)20-15(25)12-6-4-8-21(12)16(26)11(18)5-2-3-7-17/h10-12H,2-9,17-18H2,1H3,(H,19,24)(H,20,25)(H,22,23)/t10-,11-,12-/m0/s1 |

InChI Key |

DNDSZRFVMYJMIA-SRVKXCTJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Context

L-Lysyl-L-prolyl-L-alanylglycine combines four amino acids with distinct physicochemical properties: lysine (basic, hydrophilic), proline (rigid, cyclic), alanine (small, hydrophobic), and glycine (flexible, achiral). Its synthesis demands precise coupling to preserve stereochemistry, particularly at chiral centers in lysine, proline, and alanine. The tetrapeptide’s potential applications span drug development, biochemical probes, and nutritional supplements, necessitating scalable and reproducible synthetic routes.

Solid-Phase Peptide Synthesis (SPPS)

General SPPS Workflow

SPPS remains the gold standard for peptide synthesis due to its automation compatibility and high yields. The process involves sequential coupling of amino acids to a resin-bound chain, as outlined below:

- Resin Selection : A Wang or Rink amide resin is chosen for glycine (C-terminal) immobilization.

- Deprotection : The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed using 20% piperidine in dimethylformamide (DMF).

- Coupling : Activated amino acids (e.g., Fmoc-L-alanine) are added using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole).

- Repetition : Steps 2–3 are repeated for proline, lysine, and final N-terminal Fmoc deprotection.

- Cleavage : The peptide is released from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane).

Table 1: SPPS Cycle Parameters for this compound

| Step | Amino Acid | Coupling Reagent | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Glycine | HBTU/HOBt | DMF | 60 | 98 |

| 2 | Alanine | HBTU/HOBt | DMF | 90 | 95 |

| 3 | Proline | DIC/HOAt | DMF | 120 | 90 |

| 4 | Lysine | HBTU/HOBt | DMF | 90 | 85 |

Orthogonal Protection Strategies

To prevent side reactions, orthogonal protecting groups are critical:

Solution-Phase Synthesis

Fragment Condensation

Solution-phase synthesis is employed for small-scale or structurally challenging peptides. For this compound, fragments like Lys-Pro and Ala-Gly are synthesized separately and coupled:

Lys-Pro Synthesis :

Ala-Gly Synthesis :

Final Coupling :

Analytical Validation

Chromatographic Purity Assessment

Reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) confirms purity. Typical retention times are:

Table 2: HPLC Retention Times

| Component | Retention Time (min) |

|---|---|

| L-Lysyl-L-prolyl | 12.3 |

| L-alanylglycine | 15.7 |

| Diastereomers | 16.2, 16.9 |

Challenges and Optimizations

Proline Coupling Efficiency

Proline’s secondary amine reduces nucleophilicity, necessitating extended coupling times (120 min) and elevated reagent concentrations (4 eq. amino acid).

Lysine Side-Chain Protection

Boc protection prevents undesired acylation but requires careful TFA cleavage to avoid tert-butyl cation formation.

Chemical Reactions Analysis

Types of Reactions

2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)propanamido)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, such as converting amino groups to nitro groups.

Reduction: This reaction can reduce carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another, such as halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)propanamido)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with proteins and enzymes.

Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares L-Lysyl-L-prolyl-L-alanylglycine with related peptides from the evidence.

*Calculated based on amino acid residues and peptide bond formation.

Key Observations:

- Structural Rigidity vs. Flexibility : Proline’s cyclic structure restricts conformational mobility, a feature shared with L-Prolyl-L-alanyl-L-prolyl-L-alanine. In contrast, glycine-rich peptides (e.g., Glycyl-L-alanyl-L-asparaginyl-L-prolyl...) exhibit greater backbone flexibility .

- Molecular Weight : Shorter peptides (e.g., tetrapeptides) generally have lower molecular weights (~350–400 g/mol) compared to longer chains (e.g., 669.69 g/mol in ) .

(a) Role of Lysine in Bioactivity

Lysine’s ε-amino group facilitates interactions with negatively charged molecules (e.g., DNA, membranes). Peptides like L-Alanyl-L-lysyl-L-valyl-L-seryl-L-lysylglycine () and the target compound may exhibit antimicrobial or cell-penetrating properties due to cationic residues .

(b) Proline’s Impact on Secondary Structure

Proline disrupts α-helix and β-sheet formation, favoring turns or loops. This is observed in L-Prolyl-L-alanyl-L-prolyl-L-alanine () and inferred for this compound. Such structural motifs are critical in receptor binding or enzyme inhibition .

(c) Glycine’s Contribution to Flexibility

Glycine’s minimal side chain allows for conformational adaptability, enhancing peptide-receptor interactions. This feature is shared with Glycyl-L-alanyl-L-asparaginyl-L-prolyl... () and the target compound .

Q & A

Q. What are the established methods for synthesizing L-Lysyl-L-prolyl-L-alanylglycine in laboratory settings?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu protection strategies for sequential amino acid coupling. For recombinant production, high-cell-density E. coli fermentation (e.g., fed-batch protocols) can yield peptides with high purity (~90% by amino acid analysis and ¹H NMR) after purification via reverse-phase HPLC . Critical parameters include resin selection (e.g., Wang resin for acid-labile protection) and coupling agents like HBTU/DIPEA for efficient amide bond formation.

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of:

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to confirm molecular weight (e.g., C17H30N6O6, exact mass 414.48 g/mol).

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve backbone protons (e.g., proline δ-CH2 at ~3.4 ppm) and verify stereochemistry.

- Amino Acid Analysis (AAA) : Hydrolysis (6M HCl, 110°C, 24h) followed by HPLC to quantify residue ratios .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

- Methodological Answer :

- Cell-Free Systems : Use fluorescence polarization or surface plasmon resonance (SPR) to study peptide-protein interactions (e.g., binding to collagen receptors).

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and signaling modulation (e.g., luciferase reporters for NF-κB or MAPK pathways) in relevant cell lines (e.g., fibroblasts for extracellular matrix studies) .

Advanced Research Questions

Q. How can researchers optimize peptide yield and purity in recombinant biosynthesis?

- Methodological Answer :

- Fermentation Optimization : Fed-batch fermentation with controlled glucose feed rates enhances biomass (e.g., E. coli BL21(DE3)) and peptide yield (up to 500 mg/L).

- Tagging Systems : Fusion tags (e.g., SUMO or Trx) improve solubility, followed by enzymatic cleavage (e.g., TEV protease) and tag removal via affinity chromatography.

- Crystallization : Recrystallization from dichloroacetic acid (DCA) solutions yields chain-folded lamellae for structural studies, with lamellar periodicity (~3.2 nm) analyzed via SAXS .

Q. How to resolve contradictions in structural data (e.g., β-sheet vs. random coil conformations)?

- Methodological Answer :

- Comparative Spectroscopy : Use FTIR to identify β-sheet signatures (amide I band at ~1630 cm⁻¹) versus random coil (~1650 cm⁻¹).

- X-ray Crystallography : Compare crystal structures of recrystallized peptides (e.g., antiparallel β-sheets with γ-turn folding every 8 residues) to solution-state CD spectroscopy data.

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DCA vs. aqueous buffers) to explain conformation discrepancies .

Q. What experimental designs are recommended for studying in vivo pharmacokinetics and biodistribution?

- Methodological Answer :

- Radiolabeling : Incorporate ¹⁴C or ³H isotopes during synthesis for tracking via scintillation counting.

- Imaging Probes : Conjugate near-infrared (NIR) dyes (e.g., Cy7.5) for real-time biodistribution analysis in murine models.

- Mass Spectrometry Imaging (MSI) : Spatial mapping of peptide distribution in tissue sections with MALDI-MSI .

Methodological Notes

- Synthesis Contamination Risks : Residual solvents (e.g., DMF) in SPPS require strict validation via GC-MS to meet ICH Q3C guidelines .

- Structural Ambiguity : Conflicting NMR data (e.g., proline cis-trans isomerism) necessitate variable-temperature (VT-NMR) or 2D NOESY experiments .

- Biological Replication : Use triplicate assays with positive/negative controls (e.g., scrambled peptide sequences) to confirm activity specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.